molecular formula C21H18N4O4S2 B2517637 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 300568-28-9

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2517637
CAS No.: 300568-28-9
M. Wt: 454.52
InChI Key: XOGRJWIOHOJDPX-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "compound X" in scientific literature and has been extensively studied for its unique properties and potential benefits.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including compounds similar to "N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide," have been studied for their antimicrobial properties. For instance, Bikobo et al. (2017) synthesized a series of thiazole derivatives that exhibited significant antimicrobial activity, with some molecules showing higher potency than reference drugs against pathogenic strains (Bikobo et al., 2017). Chawla (2016) also reported on thiazole derivatives with good antimicrobial activity, noting that hydroxy and amino substituted derivatives displayed maximum activity (Chawla, 2016). These studies underscore the potential of thiazole-based compounds in developing new antimicrobial agents.

Anticancer Applications

The research on thiazole derivatives extends into anticancer applications. Ravinaik et al. (2021) designed and synthesized benzamide derivatives starting from various acids and evaluated their anticancer activity against several cancer cell lines, with some compounds exhibiting moderate to excellent activity (Ravinaik et al., 2021). Horishny et al. (2020) prepared N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, showing that these compounds possess promising anticancer properties (Horishny et al., 2020).

Synthesis and Properties

The synthesis and properties of thiazole derivatives are crucial for their potential applications. The reaction of carboxylic acid hydrazides with specific reagents in water, as described by Horishny and Matiychuk (2020), represents a green chemistry approach to synthesizing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, highlighting the environmentally friendly methods in producing these compounds (Horishny & Matiychuk, 2020). Additionally, Konovalova et al. (2014) explored the thiocyanation of certain diimines, leading to the synthesis of compounds with potential for further biological activity studies (Konovalova et al., 2014).

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c22-13-15-1-3-16(4-2-15)19-14-30-21(23-19)24-20(26)17-5-7-18(8-6-17)31(27,28)25-9-11-29-12-10-25/h1-8,14H,9-12H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGRJWIOHOJDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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